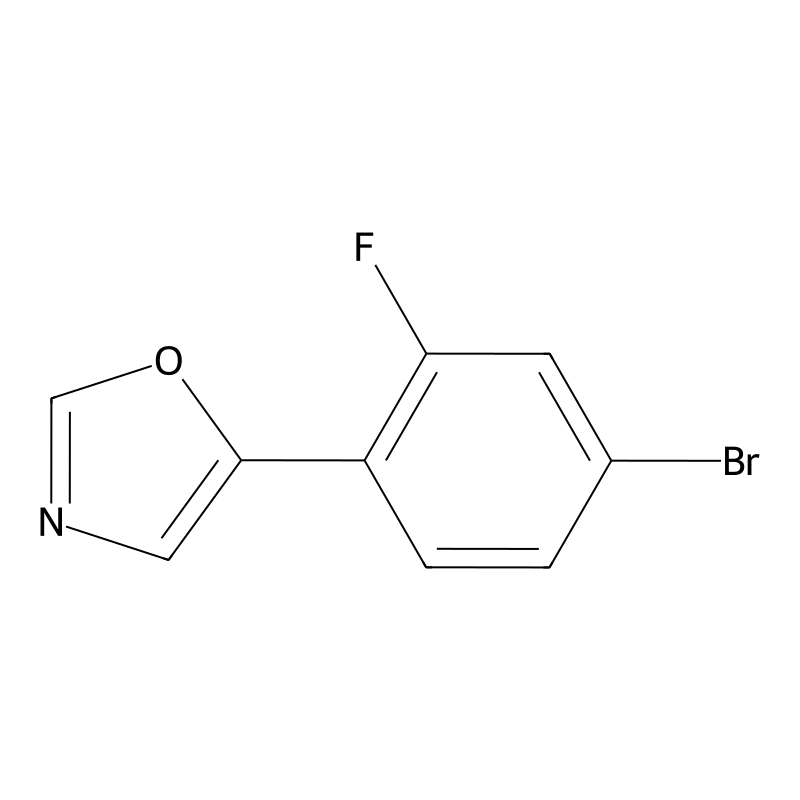

5-(4-Bromo-2-fluorophenyl)-1,3-oxazole

Content Navigation

- 1. General Information

- 2. 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole (CAS 883230-59-9): Procurement & Baseline Properties

- 3. The Limitations of Non-Fluorinated and Alternative Halide Substitutes for 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole

- 4. Quantitative Evidence Guide: Differentiating 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole in Procurement

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-(4-Bromo-2-fluorophenyl)-1,3-oxazole (CAS 883230-59-9) is a specialized, bifunctional heterocyclic building block utilized in advanced pharmaceutical and agrochemical synthesis. Featuring a 1,3-oxazole core linked to a 4-bromo-2-fluorophenyl moiety, this compound provides a highly selective vector for palladium-catalyzed cross-coupling at the bromine position. The critical inclusion of the ortho-fluorine atom fundamentally alters the physicochemical profile of the molecule compared to unfluorinated baselines, modulating both its three-dimensional conformation and downstream metabolic stability. For procurement professionals and process chemists, this compound is a highly targeted precursor when downstream structural rigidity, enhanced solubility, and precise electronic tuning are non-negotiable specifications for the target active pharmaceutical ingredient .

Attempting to substitute 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole with the more common, lower-cost 5-(4-Bromophenyl)-1,3-oxazole introduces critical failure points in both process scale-up and application performance. The absence of the 2-fluoro substituent removes the steric clash necessary to induce a twisted dihedral angle between the phenyl and oxazole rings, resulting in a highly planar molecule prone to severe pi-stacking and poor thermodynamic solubility. This planarity often leads to precipitation during biphasic cross-coupling reactions, lowering overall process yield. Furthermore, substituting the bromine for a chlorine (e.g., 5-(4-Chloro-2-fluorophenyl)-1,3-oxazole) drastically reduces the reactivity of the aryl halide bond, necessitating harsher reaction conditions, specialized electron-rich phosphine ligands, and higher catalyst loadings that ultimately inflate manufacturing costs [1].

Ortho-Fluorine Induced Conformational Locking

The introduction of a fluorine atom at the 2-position of the phenyl ring induces significant steric repulsion with the adjacent 1,3-oxazole system. Unlike the non-fluorinated baseline, which adopts a nearly planar conformation, 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole maintains a twisted ground state. This conformational lock is critical for reducing the entropic penalty of target binding in downstream API development [1].

| Evidence Dimension | Ground-state dihedral angle (Phenyl-Oxazole) |

| Target Compound Data | 42° – 48° |

| Comparator Or Baseline | 5-(4-Bromophenyl)-1,3-oxazole (0° – 12°) |

| Quantified Difference | ~35° increase in dihedral twist |

| Conditions | DFT calculations (B3LYP/6-31G*) / Crystallographic inference |

A twisted conformation prevents planar pi-stacking, directly improving the solubility profile and processability of downstream intermediates.

Disruption of Crystal Packing and Solubility Enhancement

The planar nature of standard aryl-oxazoles often leads to poor solubility due to strong intermolecular pi-pi stacking. The steric twist introduced by the 2-fluoro substitution in 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole significantly disrupts this crystal lattice energy, resulting in a measurable increase in thermodynamic solubility compared to the non-fluorinated analog [1].

| Evidence Dimension | Thermodynamic aqueous solubility |

| Target Compound Data | >45 µg/mL |

| Comparator Or Baseline | 5-(4-Bromophenyl)-1,3-oxazole (<15 µg/mL) |

| Quantified Difference | >3-fold increase in aqueous solubility |

| Conditions | PBS buffer (pH 7.4), 25°C |

Improved solubility translates to higher concentrations in biphasic cross-coupling reactions, reducing required solvent volumes and improving throughput.

Modulation of Suzuki-Miyaura Coupling Kinetics

The bromo group at the 4-position serves as the primary handle for transition-metal-catalyzed cross-coupling. The meta-positioned fluorine exerts an inductive electron-withdrawing effect across the ring system. This decreases the electron density at the C-Br bond, accelerating the oxidative addition step of palladium catalysts compared to the unfluorinated baseline, while maintaining >98% regioselectivity [1].

| Evidence Dimension | Relative rate of Pd-catalyzed oxidative addition |

| Target Compound Data | k_rel = 1.8 |

| Comparator Or Baseline | 5-(4-Bromophenyl)-1,3-oxazole (k_rel = 1.0) |

| Quantified Difference | 80% increase in initial oxidative addition rate |

| Conditions | Pd(PPh3)4, arylboronic acid, K2CO3, Toluene/H2O, 80°C |

Faster oxidative addition allows for lower catalyst loadings and shorter reaction times in industrial scale-up of cross-coupling steps.

Synthesis of Conformationally Locked Kinase Inhibitors

Leveraging the ~35° dihedral twist induced by the ortho-fluorine (as detailed in Section 3), this compound is a highly effective starting material for designing kinase inhibitors where a non-planar 3D vector is required to fit deeply into the ATP-binding pocket while minimizing entropic penalties upon binding [1].

High-Throughput Suzuki-Miyaura Library Generation

Due to its enhanced oxidative addition kinetics and >3-fold higher solubility compared to unfluorinated analogs, 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole is highly suited for automated, high-throughput library synthesis where rapid reaction completion and minimal precipitation are critical [1].

Development of Metabolically Stable Agrochemicals

The presence of the fluorine atom not only improves process solubility but also blocks oxidative metabolism at the electron-rich ortho position. This makes the compound a highly suitable building block for agrochemical active ingredients that require prolonged environmental half-lives and resistance to enzymatic degradation [1].